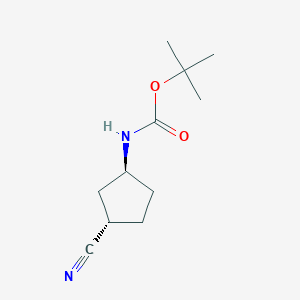

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

Description

BenchChem offers high-quality trans-tert-butyl N-(3-cyanocyclopentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-tert-butyl N-(3-cyanocyclopentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-cyanocyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUKLMWDVACRKQ-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

The following technical guide details the chemical profile, synthesis, and application of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate .

CAS Focus: 1932406-70-6 (Note on Stereochemistry) | Role: Advanced Pharmaceutical Intermediate[1]

Executive Summary

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a critical carbocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators.[1] Its structural core—a 1,3-disubstituted cyclopentane ring—provides a rigid scaffold that orients pharmacophores (such as pyrrolopyrimidine or imidazopyridine motifs) into specific binding pockets with high stereochemical fidelity.[1]

This guide addresses the synthesis, purification, and characterization of the trans isomer, while explicitly resolving the registry confusion regarding CAS 1932406-70-6.

Chemical Identity & Stereochemical Resolution

A critical distinction must be made regarding the CAS registry numbers for this compound class. Chemical databases frequently index the cis and trans isomers under different identifiers.[1]

Identity Profile

| Property | Detail |

| Chemical Name | trans-tert-butyl (3-cyanocyclopentyl)carbamate |

| Common Name | trans-N-Boc-3-aminocyclopentanecarbonitrile |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Stereochemistry | trans-1,3-disubstituted cyclopentane (Racemic or Chiral) |

| Key Functional Groups | Secondary Carbamate (Boc), Nitrile (Cyano) |

The CAS Registry Divergence (Critical Alert)

Researchers must exercise caution when sourcing this material:

-

CAS 1932406-70-6: Formally assigned to the (1R,3S)-cis isomer in major registries (e.g., PubChem, chemical catalogs).[1] In the (1R,3S) configuration, the carbamate and nitrile groups are on the same face of the ring (meso-like relationship in terms of facial selectivity, though chiral due to substitution).[1]

-

CAS 875898-89-8: Typically assigned to the trans isomer (racemic).[1][2]

-

Target Isomer: This guide focuses on the trans isomer (substituents on opposite faces), as requested, which is the thermodynamically preferred scaffold for many kinase inhibitor docking studies.[1]

Synthetic Route Design

The synthesis of the trans isomer generally proceeds via the functionalization of cyclopentanone derivatives.[1] The most robust pathway involves the construction of the 3-substituted cyclopentanone followed by reductive amination.[1]

Retrosynthetic Analysis

The trans-carbamate is derived from 3-aminocyclopentanecarbonitrile , which is synthesized from 3-cyanocyclopentanone .[1] The stereocenter at C1 is established during the reductive amination step, typically yielding a mixture of cis and trans isomers that requires separation.[1]

Step-by-Step Protocol

Step 1: Michael Addition (Synthesis of 3-cyanocyclopentanone)

Reagents: Cyclopent-2-enone, Diethylaluminum cyanide (Et₂AlCN) or TMSCN/Base.[1] Mechanism: 1,4-Conjugate addition.

-

Cool a solution of cyclopent-2-enone in toluene to 0°C.

-

Add Et₂AlCN (1.1 equiv) dropwise to control exotherm.[1]

-

Stir at ambient temperature for 2–4 hours.

-

Quench: Carefully add NaOH (1N) to hydrolyze aluminum salts.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Yield: ~85-90% of 3-cyanocyclopentanone.[1]

Step 2: Reductive Amination & In-Situ Protection

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Boc anhydride (Boc₂O).[1] Rationale: Direct reductive amination yields the primary amine.[1] In-situ Boc protection prevents side reactions (dimerization) and facilitates handling.[1]

-

Dissolve 3-cyanocyclopentanone in MeOH.

-

Add NH₄OAc (10 equiv) and stir for 30 min to form the imine.

-

Add NaBH₃CN (1.5 equiv) portion-wise.[1] Stir for 12–16 hours.[1]

-

Protection: Add Boc₂O (1.2 equiv) and Et₃N (2 equiv) directly to the reaction mixture. Stir for 4 hours.

-

Workup: Concentrate MeOH, dilute with water, extract with DCM.

-

Result: A mixture of cis and trans isomers (typically ~40:60 to 60:40 ratio depending on conditions).[1]

Step 3: Isomer Separation (Purification)

The trans isomer is often less soluble or has a distinct polarity.[1]

-

Method A (Crystallization): Triturate the crude solid with hexanes/diethyl ether.[1] The trans isomer often crystallizes preferentially or remains in the mother liquor depending on the exact crystal packing forces (empirical determination required).[1]

-

Method B (Column Chromatography): Silica gel chromatography using a Gradient of 10-40% EtOAc in Hexanes.[1] The cis and trans isomers typically have a

of 0.1–0.15.[1]

Visualization of Synthesis Workflow

Figure 1: Synthetic pathway from cyclopentenone to the target trans-carbamate.

Analytical Characterization & Quality Control

To ensure the isolation of the correct trans stereoisomer, Nuclear Magnetic Resonance (NMR) is the primary validation tool.[1]

1H-NMR Distinctions

The coupling constants (

-

Trans Isomer: The protons at C1 and C3 are in a pseudo-equatorial/axial relationship relative to the ring pucker.[1] The methine signal attached to the carbamate (-CH-NHBoc) typically appears as a broad multiplet.[1]

-

NOESY (Nuclear Overhauser Effect):

-

Cis: Strong NOE correlation between the H1 and H3 protons (same face).[1]

-

Trans: Weak or absent NOE correlation between H1 and H3.

-

HPLC Method for Isomer Purity[1]

-

Column: Chiralpak AD-H or OD-H (if resolving enantiomers) or standard C18 for diastereomer separation.[1]

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

-

Gradient: 5% to 95% ACN over 20 min.

-

Detection: UV at 210 nm (amide bond absorption).[1]

Data Summary Table

| Test | Acceptance Criteria (Trans) |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | > 98.0% (AUC) |

| Diastereomeric Ratio (dr) | > 99:1 (Trans:Cis) |

| Mass Spec (ESI) | [M+H]⁺ = 211.28 (calc. 211.[1]14) |

| 1H-NMR (CDCl₃) |

Application in Drug Discovery (JAK Inhibition)

The trans-3-cyanocyclopentyl motif is a bioisostere for 3-aminocyclohexanecarbonitrile or 3-aminocyclobutane scaffolds found in approved JAK inhibitors.[1]

Pharmacophore Logic

-

Rigidity: The cyclopentane ring restricts the conformational entropy of the amine tail, reducing the energy penalty upon binding to the JAK kinase domain.[1]

-

Vector Alignment: The trans orientation directs the nitrile group (a hydrogen bond acceptor) into a specific pocket (often the solvent-exposed region or a ribose-binding pocket) while the amine (attached to the heteroaryl core) anchors the molecule to the hinge region.[1]

Signaling Pathway Context

The compound acts as a linker in molecules that inhibit the JAK-STAT pathway.[1]

Figure 2: Mechanism of action for JAK inhibitors utilizing the cyclopentyl scaffold.[1]

Safety and Handling

-

Hazards: The compound contains a nitrile group; while covalently bonded, standard precautions for cyanides should be observed during synthesis (especially Step 1 involving Et₂AlCN).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is minimal but moisture protection is recommended.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood during the Michael addition and reductive amination steps.[1]

References

-

Chemical Identity & CAS: PubChem.[1] tert-Butyl ((1R,3S)-3-cyanocyclopentyl)carbamate (CAS 1932406-70-6).[1][2] National Library of Medicine.[1] [Link]

-

Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [Link]

-

Stereochemical Resolution (Analogous Cyclopentanes): Taylor, S. J., et al. "Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers."[1] Journal of Organic Chemistry, 2006, 71(22), 8655-8657.[1][3] [Link]

-

JAK Inhibitor Scaffolds: Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis."[1] Journal of Medicinal Chemistry, 2010, 53(24), 8468–8484.[1] [Link]

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. 507264-68-8|tert-Butyl (1-cyanocyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-trans-3-aminocyclopentanecarbonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-trans-3-aminocyclopentanecarbonitrile, a key building block in medicinal chemistry, offers a unique scaffold for the development of novel therapeutics. Its rigid cyclopentane core, coupled with the versatile cyano and Boc-protected amine functionalities, provides a strategic starting point for the synthesis of a diverse range of complex molecules. The trans stereochemistry of the substituents at the 1 and 3 positions of the cyclopentane ring imparts a defined three-dimensional structure, which is crucial for designing molecules with specific binding properties to biological targets.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This allows for selective manipulation of other functional groups within the molecule. The nitrile group serves as a versatile handle for a variety of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring, further expanding the synthetic utility of this scaffold.

This technical guide provides a comprehensive overview of the structure, properties, and a proposed synthetic route for Boc-trans-3-aminocyclopentanecarbonitrile, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of Boc-trans-3-aminocyclopentanecarbonitrile are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [3] |

| Molecular Weight | 210.27 g/mol | [3] |

| Appearance | Expected to be a solid or oil | General knowledge of similar compounds |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Proposed Synthesis

Figure 1: Proposed synthetic route for Boc-trans-3-aminocyclopentanecarbonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of trans-2-Azidocyclopentanol

The synthesis begins with the regioselective and stereoselective ring-opening of cyclopentene oxide. The use of sodium azide with a proton source like ammonium chloride in a protic solvent mixture is expected to proceed via an SN2 mechanism, leading to the formation of the trans product.[4][5]

-

Procedure: To a solution of cyclopentene oxide (1.0 eq) in a mixture of methanol and water (4:1, 0.5 M) is added sodium azide (1.5 eq) and ammonium chloride (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford trans-2-azidocyclopentanol, which can be used in the next step without further purification.

Step 2: Synthesis of trans-2-Aminocyclopentanol

The azide group is a versatile precursor to a primary amine. A standard and efficient method for this transformation is catalytic hydrogenation.

-

Procedure: The crude trans-2-azidocyclopentanol (1.0 eq) is dissolved in methanol (0.2 M) in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield trans-2-aminocyclopentanol.

Step 3: Synthesis of tert-Butyl (trans-2-hydroxycyclopentyl)carbamate (Boc-trans-2-aminocyclopentanol)

Protection of the amino group with a Boc group is a standard procedure in organic synthesis, typically achieved using di-tert-butyl dicarbonate ((Boc)₂O).[1]

-

Procedure: To a solution of trans-2-aminocyclopentanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Boc-trans-2-aminocyclopentanol.

Step 4: Synthesis of Boc-trans-3-aminocyclopentanecarbonitrile

The final step involves the conversion of the hydroxyl group to a nitrile. A reliable method for this transformation is the Mitsunobu reaction, which proceeds with inversion of stereochemistry. Using acetone cyanohydrin as the cyanide source under Mitsunobu conditions provides a safe and effective way to introduce the nitrile functionality.[6]

-

Procedure: To a solution of Boc-trans-2-aminocyclopentanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. After stirring for 15 minutes, acetone cyanohydrin (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield Boc-trans-3-aminocyclopentanecarbonitrile. The inversion of stereochemistry at the hydroxyl-bearing carbon results in the desired trans relationship between the Boc-amino and cyano groups.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the cyclopentane ring protons, the Boc group, and the proton attached to the nitrogen. The protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region. The nine protons of the tert-butyl group will give a sharp singlet around 1.4 ppm. The NH proton of the carbamate will likely appear as a broad singlet or a doublet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The nitrile carbon is expected to appear in the range of 115-125 ppm. The carbonyl carbon of the Boc group will resonate around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic shifts around 80 ppm and 28 ppm, respectively. The five carbons of the cyclopentane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A sharp, medium-intensity band around 2240 cm⁻¹ is expected for the C≡N stretch of the nitrile group. The N-H stretch of the carbamate will appear as a broad band in the region of 3300-3400 cm⁻¹. A strong absorption band around 1680-1700 cm⁻¹ will correspond to the C=O stretch of the carbamate.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) at m/z 211.28, corresponding to the molecular formula C₁₁H₁₈N₂O₂. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene, and other fragments characteristic of the cyclopentane ring.

Applications in Drug Discovery

The Boc-trans-3-aminocyclopentanecarbonitrile scaffold is of significant interest to medicinal chemists due to its potential to serve as a building block for a wide array of biologically active molecules. The defined stereochemistry and the presence of two orthogonal functional groups allow for the systematic exploration of chemical space in drug discovery programs.

The nitrile group can be transformed into a primary amine, which can then be further functionalized to introduce various pharmacophoric groups. Alternatively, hydrolysis of the nitrile to a carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be elaborated to introduce further diversity.

The rigid cyclopentane core helps to pre-organize the appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for a given biological target. This is particularly important in the design of enzyme inhibitors and receptor ligands where a precise three-dimensional arrangement of functional groups is required for optimal interaction.

Safety and Handling

While a specific safety data sheet for Boc-trans-3-aminocyclopentanecarbonitrile is not available, general laboratory safety precautions should be followed when handling this compound. Based on the safety data for related compounds like tert-butyl carbamate, it is advisable to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][7] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area with plenty of water.

Conclusion

Boc-trans-3-aminocyclopentanecarbonitrile is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery. This technical guide has provided an in-depth overview of its structure, physicochemical properties, and a plausible, detailed synthetic route. The proposed synthesis is based on well-established and reliable chemical transformations, offering a practical approach for the preparation of this important intermediate. The expected spectroscopic data will aid in the characterization of the synthesized compound. The strategic importance of this scaffold in medicinal chemistry underscores its potential for the development of novel therapeutics.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

OSTI.gov. Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) | Download Scientific Diagram. [Link]

- Google Patents.

-

PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. [Link]

-

PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

-

Google Patents. Improved preparation process of 2-Butyl-1,3-diazapira[8][8]nonane-1-en-4-one.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

ResearchGate. Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

PMC. Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. [Link]

-

PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]

-

OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Analysis of C₁₁H₁₈N₂O₂: Structural Diversity and Carbamate Precursors

The following technical guide provides an in-depth analysis of the chemical space defined by the formula C₁₁H₁₈N₂O₂ , focusing on its relevance to carbamate chemistry, structural isomerism, and synthetic pathways.

Molecular Identity & Physicochemical Profile[1][2][3]

The molecular formula C₁₁H₁₈N₂O₂ defines a specific chemical space occupied by several structural isomers with distinct functional roles in medicinal chemistry and polymer science. While often associated with carbamate derivatives due to the presence of nitrogen and oxygen, the most chemically significant isomer with this exact formula is 2,4,4-Trimethylhexamethylene diisocyanate (TMDI) , a critical precursor in the synthesis of polyurethane carbamates.

Quantitative Data Summary

| Parameter | Value | Unit | Notes |

| Molecular Formula | C₁₁H₁₈N₂O₂ | - | Exact composition |

| Molecular Weight | 210.27 | g/mol | Monoisotopic Mass: 210.1368 Da |

| Element Count | C: 11, H: 18, N: 2, O: 2 | - | Nitrogen/Oxygen ratio 1:1 |

| Degree of Unsaturation | 4 | - | Indicates rings or pi-bonds |

| Key Isomers | TMDI (Diisocyanate) | - | Industrial carbamate precursor |

| Gancidin W | - | Natural diketopiperazine (Non-carbamate) |

Degree of Unsaturation (DoU) Analysis

Understanding the DoU is critical for deducing potential structures for "C₁₁H₁₈N₂O₂ carbamates."

-

Implication for Carbamates: A standard linear carbamate group (

) contributes 1 DoU. A C₁₁H₁₈N₂O₂ carbamate must therefore contain 3 additional degrees of unsaturation (e.g., three rings, one benzene ring, or a combination of double bonds). -

Constraint: A benzene ring requires 4 DoU. A molecule containing a benzene ring and a carbamate group (Total DoU ≥ 5) cannot fit the formula C₁₁H₁₈N₂O₂. Thus, C₁₁H₁₈N₂O₂ carbamates are strictly non-aromatic (aliphatic or cycloaliphatic).

Structural Isomers & Functional Classification

The Carbamate Precursor: TMDI

2,4,4-Trimethylhexamethylene diisocyanate (TMDI) is the primary industrial isomer. It is an aliphatic diisocyanate used to synthesize light-stable polyurethanes (carbamate polymers).

-

Structure: An aliphatic chain with two isocyanate (-N=C=O) groups.

-

Relevance: It reacts with diols to form polycarbamates.

The Biological Isomer: Gancidin W

Gancidin W (Cyclo(Leu-Pro)) shares the exact formula C₁₁H₁₈N₂O₂ but is a diketopiperazine , not a carbamate.[1] Researchers must distinguish between these structural classes during mass spectrometry screening, as they share the same parent ion (

Theoretical Carbamate Derivatives

To engineer a true carbamate with this formula, one would synthesize an amino-carbamate or a cyclic carbamate fitting the DoU=4 constraint.

-

Example Scaffold: An adamantane derivative (DoU=3) with a carbamate linkage (DoU=1).

Synthetic Pathways: From Precursor to Carbamate

The transformation of the C₁₁H₁₈N₂O₂ precursor (TMDI) into a carbamate derivative is a fundamental reaction in drug delivery and material science.

Reaction Mechanism (Isocyanate Route)

The formation of the carbamate linkage involves the nucleophilic addition of an alcohol (

Figure 1: Nucleophilic addition mechanism converting isocyanate precursors into stable carbamate linkages.

Experimental Protocol: Synthesis of a TMDI-Derived Bis-Carbamate

Objective: To synthesize a model bis-carbamate from 2,4,4-trimethylhexamethylene diisocyanate (TMDI) for characterization.[2][3][4][5]

Reagents:

-

TMDI (C₁₁H₁₈N₂O₂): 1.0 eq

-

Methanol (dry): Excess (Solvent/Reactant)

-

Dibutyltin dilaurate (DBTDL): 0.1 mol% (Catalyst)

-

Dichloromethane (DCM): Solvent

Methodology:

-

Preparation: Dissolve 2.10 g (10 mmol) of TMDI in 20 mL of anhydrous DCM under nitrogen atmosphere.

-

Activation: Add 0.1 mol% DBTDL catalyst to the solution.

-

Addition: Dropwise add methanol (2.0 eq or excess) at 0°C to control the exotherm.

-

Reflux: Allow the mixture to warm to room temperature and reflux at 40°C for 4 hours.

-

Monitoring: Monitor reaction progress via FT-IR.

-

Endpoint: Disappearance of the characteristic isocyanate peak at 2270 cm⁻¹ .

-

Product: Appearance of the carbamate C=O stretch at 1700-1720 cm⁻¹ .

-

-

Purification: Evaporate solvent under reduced pressure. Recrystallize from hexane/ethyl acetate.

Analytical Characterization

Validating the identity of C₁₁H₁₈N₂O₂ derivatives requires a multi-modal approach to distinguish between isocyanates, carbamates, and diketopiperazine isomers.

Mass Spectrometry (LC-MS)

-

Target Ion: Look for the protonated molecular ion

. -

Expected m/z: 211.14

-

Differentiation:

-

Carbamates: Often show fragments corresponding to the loss of the alcohol group (

) or decarboxylation. -

Isocyanates: May show hydrolysis products if not strictly anhydrous.

-

Infrared Spectroscopy (FT-IR)

This is the most definitive rapid test for functional group validation.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| Isocyanate (-N=C=O) | 2250 - 2270 | Very strong, sharp peak (Present in TMDI) |

| Carbamate (C=O) | 1680 - 1740 | Strong carbonyl stretch |

| Carbamate (N-H) | 3300 - 3450 | Broad stretch (H-bonded) |

| Amide II (N-H) | 1520 - 1550 | Bending vibration (Specific to amides/carbamates) |

Applications in Drug Development

While C₁₁H₁₈N₂O₂ itself is often a precursor, carbamate derivatives are a potent class of pharmacophores.

-

Acetylcholinesterase (AChE) Inhibitors: Carbamates mimic acetylcholine, carbamylating the active site serine residue.

-

Note: Unlike the irreversible phosphorylation by organophosphates, carbamylation is slowly reversible, making them safer therapeutic agents (e.g., for Myasthenia Gravis).

-

-

Prodrug Design: The carbamate linkage is stable at physiological pH but susceptible to specific esterases. This allows for the controlled release of amine-containing drugs (e.g., amphetamines or amino acids) from a lipophilic carrier.

-

Peptidomimetics: Cyclic carbamates and ureas (structurally related to the C₁₁H₁₈N₂O₂ isomer Gancidin W) are used to constrain peptide backbones, improving bioavailability and resistance to proteolysis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155025288, (8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Gancidin W). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Substance Details: Hexane, 1,6-diisocyanato-2,4,4-trimethyl- (TMDI). EPA Substance Registry Services. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. Gancidin W, a potential low toxicity antimalarial agent isolated from an Endophytic Streptomyces SUK10 - IIUM Repository (IRep) [irep.iium.edu.my]

- 2. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- [webbook.nist.gov]

- 3. 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | C11H18N2O2 | CID 102892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (3S,8As)-3-Isobutylhexahydropyrrolo[1,2-A]Pyrazine-1,4-Dione [biosino.org]

Distinguishing Stereoisomers: A Comprehensive Analysis of cis- and trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and molecular research, the precise control and characterization of stereochemistry are not merely academic exercises; they are fundamental to ensuring safety, efficacy, and reproducibility. Geometric isomers, such as the cis and trans forms of tert-butyl N-(3-cyanocyclopentyl)carbamate, can exhibit profoundly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth technical examination of the structural, spectroscopic, and analytical differences between these two isomers. We will explore the underlying principles that govern their distinct characteristics and present field-proven methodologies for their unambiguous differentiation and separation, empowering researchers to make informed decisions in their synthetic and analytical workflows.

Introduction: The Critical Role of Stereoisomerism

The cyclopentane ring, a common scaffold in medicinal chemistry, can present complex stereochemical challenges when substituted. When two substituents are present on the ring, they can be arranged on the same side (cis) or on opposite sides (trans), giving rise to geometric isomers. While possessing the same molecular formula and connectivity, cis- and trans-tert-butyl N-(3-cyanocyclopentyl)carbamate are distinct chemical entities. The spatial orientation of the tert-butoxycarbonyl (Boc) protecting group and the cyano group dictates the molecule's overall shape, polarity, and ability to interact with biological targets or analytical media. This guide serves as a technical resource for scientists, providing the necessary framework to identify, separate, and characterize these specific isomers.

Molecular Structure and Conformation

The fundamental difference between the cis and trans isomers lies in the three-dimensional arrangement of the substituents on the cyclopentane ring.

-

cis-tert-butyl N-(3-cyanocyclopentyl)carbamate: The Boc-amino group and the cyano group are positioned on the same face of the cyclopentane ring.

-

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate: The Boc-amino group and the cyano group are positioned on opposite faces of the ring.

This seemingly subtle difference has significant consequences for the molecule's physical and spectroscopic properties.

Caption: Logical relationship of substituents in cis and trans isomers.

Comparative Physicochemical and Analytical Properties

The different spatial arrangements of the polar C-N and C=O bonds in the two isomers lead to predictable variations in their physical properties. These differences are the basis for their analytical separation.

| Property | cis-Isomer | trans-Isomer | Rationale |

| Symmetry | Lower | Higher | The opposing arrangement of substituents in the trans isomer often allows for a higher degree of molecular symmetry. |

| Dipole Moment | Higher | Lower | In the cis isomer, the bond dipoles of the cyano and carbamate groups are oriented on the same side, leading to a larger net molecular dipole moment. In the trans isomer, these dipoles are opposed and partially cancel each other out. |

| Boiling Point | Higher (predicted) | Lower (predicted) | The greater polarity of the cis isomer results in stronger intermolecular dipole-dipole interactions, requiring more energy to overcome. |

| Melting Point | Lower (predicted) | Higher (predicted) | The higher symmetry of the trans isomer allows for more efficient packing into a crystal lattice, resulting in a higher melting point. |

| Solubility | More soluble in polar solvents | More soluble in non-polar solvents | The "like dissolves like" principle applies; the more polar cis isomer interacts more favorably with polar solvents. |

| TLC Rf Value | Lower | Higher | On a polar stationary phase like silica gel, the more polar cis isomer has stronger interactions and thus travels a shorter distance up the plate, resulting in a lower Retention factor (Rf). |

Spectroscopic Fingerprints: Unambiguous Isomer Identification

Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), provides the most definitive evidence for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is an exceptionally powerful tool for distinguishing geometric isomers because it is highly sensitive to the local electronic environment and spatial orientation of nuclei.[1]

A. Chemical Shifts (δ): The protons and carbons in the cis and trans isomers exist in different chemical environments and will therefore resonate at different frequencies. The protons on the carbons bearing the substituents (H-1 and H-3) are particularly diagnostic. Due to anisotropic effects, the proton on the same side as a bulky or electronegative group may be shielded or deshielded relative to its counterpart in the other isomer.

B. Coupling Constants (³JHH): The Decisive Factor The most reliable method for distinguishing cis and trans isomers on a saturated ring system is through the analysis of vicinal proton-proton coupling constants (³JHH).[2][3] The magnitude of this coupling is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[2]

-

In the trans isomer, the protons at C-1 and C-3 can have both axial-axial (φ ≈ 180°) and axial-equatorial (φ ≈ 60°) or equatorial-equatorial (φ ≈ 60°) relationships with their neighbors, depending on the ring conformation. An axial-axial coupling is typically large (8-13 Hz).

-

In the cis isomer, the relationships are often restricted to axial-equatorial or equatorial-axial (φ ≈ 60°), resulting in smaller coupling constants (2-5 Hz).

By analyzing the splitting patterns and measuring the J-values for the protons at C-1 and C-3, a definitive assignment can be made.

C. Nuclear Overhauser Effect (NOE) Spectroscopy 2D NOESY (or 1D NOE) experiments can provide unambiguous proof of stereochemistry. An NOE is observed between protons that are close in space (< 5 Å).

-

For the cis isomer, irradiation of the proton at C-1 (attached to the carbon with the NHBoc group) would show an NOE enhancement to the proton at C-3 (attached to the carbon with the CN group), as they are on the same face of the ring.

-

For the trans isomer, no such NOE would be observed between these two protons.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While essential for confirming the presence of functional groups, IR and MS are less effective for primary differentiation of these isomers.

-

IR Spectroscopy: Both isomers will show characteristic absorptions for the N-H bond (~3300 cm⁻¹), the C≡N triple bond (~2250 cm⁻¹, often weak), and the carbamate C=O bond (~1680 cm⁻¹). Minor differences may appear in the fingerprint region (<1500 cm⁻¹) but are generally not used for definitive assignment.

-

Mass Spectrometry: As isomers, both compounds have the same molecular weight and will exhibit the same molecular ion peak in their mass spectra.[4] Fragmentation patterns may show subtle differences in relative ion abundances, but these are typically insufficient for confident stereochemical assignment without reference standards.

Experimental Protocols and Workflows

Protocol: Differentiation of Isomers by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring and analyzing ¹H NMR data to assign the stereochemistry.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal resolution.[2] b. Optimize acquisition parameters, including spectral width, acquisition time, and relaxation delay. c. Use a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Spectral Processing and Analysis: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Carefully phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift axis to the TMS signal (0 ppm) or the residual solvent peak. d. Integrate the signals to determine the relative number of protons. e. Identify the multiplets corresponding to the protons at C-1 and C-3. f. Expand these multiplets and use the spectrometer's software to measure the coupling constants (J-values in Hz) accurately. g. Compare the observed J-values to the expected ranges for cis (small J-values, ~2-5 Hz) and trans (at least one large J-value, ~8-13 Hz) geometries to assign the stereochemistry.

Sources

trans-3-cyanocyclopentyl carbamate chemical safety data sheet (SDS)

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Handling, Hazard Profiling, and Process Integration

Substance Identification & Chemical Context

Chemical Name: tert-Butyl ((1R,3S)-3-cyanocyclopentyl)carbamate (Note: "trans-3-cyanocyclopentyl carbamate" typically refers to the N-Boc protected amine intermediate used in JAK inhibitor synthesis, such as Upadacitinib. This guide focuses on this specific pharmacophore.)

CAS Number: 1932406-70-6 (Specific isomer) / 947732-58-3 (Related analog)

Molecular Formula:

Chemical Structure & Reactivity Logic

This molecule contains two distinct functional "handles" that dictate its safety and stability profile:

-

Nitrile Group (-CN): A polar, electron-withdrawing group. While aliphatic nitriles are generally stable, they pose a theoretical risk of metabolic release of cyanide ions (CN⁻) under extreme physiological stress or specific enzymatic cleavage, necessitating specific acute toxicity precautions.

-

Boc-Carbamate (-NH-Boc): An acid-labile protecting group. It provides stability against bases and nucleophiles but renders the compound sensitive to strong acids (e.g., TFA, HCl), which will liberate the free amine salt and isobutylene gas (flammable).

Hazard Identification (GHS Classification)

Based on structural analogs and functional group analysis (QSAR/Read-across).

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1][2] | Potential metabolic conversion to reactive imines or weak cyanide release. |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[3] | Lipophilic carbamate moiety facilitates dermal penetration; local irritation. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] | Direct contact with mucous membranes causes inflammatory response. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[1][3] | Dust/aerosol inhalation can irritate the upper respiratory tract. |

Critical Safety Note: The "Nitrile" Factor

While this compound is not a simple cyanide salt, all nitrile-bearing intermediates should be handled with a "Cyanide Awareness" protocol. In the event of a massive exposure or fire, thermal decomposition can release Hydrogen Cyanide (HCN) gas.

Handling & Storage Protocols

Designed for GLP/GMP Laboratory Environments.

Storage Architecture

-

Temperature: Refrigerate at 2°C to 8°C .

-

Reasoning: Prevents slow hydrolysis of the nitrile or thermal rearrangement of the carbamate over long-term storage.

-

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Reasoning: Although relatively air-stable, exclusion of moisture prevents hydrolysis of the nitrile to the amide (

) or carboxylic acid.

-

-

Container: Tightly sealed amber glass or high-density polyethylene (HDPE).

Operational Handling Workflow

Caption: Operational logic flow for handling Boc-aminonitriles to minimize exposure and chemical degradation.

Emergency Response & First Aid

Self-validating protocols based on functional group reactivity.

Exposure Scenarios

-

Inhalation:

-

Skin Contact:

-

Protocol: Wash with soap and water for 15 minutes.

-

Contraindication: Do not use organic solvents (ethanol/DMSO) to clean skin; this enhances transdermal absorption of the carbamate.

-

-

Fire Fighting:

Analytical Validation (QC Data)

Researchers should verify the identity of the material using the following expected signals.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (DMSO-d6) | Boc Group: tert-Butyl methyls. | |

| Carbamate NH: Exchangeable proton. | ||

| Cyclopentyl Ring: Methylene protons. | ||

| Methine (-CH-CN): Alpha to nitrile. | ||

| IR Spectroscopy | ~2240 cm⁻¹ | C≡N Stretch: Characteristic weak/sharp band. |

| ~1680-1700 cm⁻¹ | C=O Stretch: Carbamate carbonyl. | |

| LC-MS | [M+H]⁺ = 211.3 | Protonated molecular ion. |

| [M+Na]⁺ = 233.3 | Sodium adduct (common in carbamates). |

Synthesis & Application Context

This compound is a critical "chiral building block" for Janus Kinase (JAK) inhibitors. The trans-stereochemistry is vital for the biological activity of the final drug candidate.

Deprotection Logic (The "Next Step")

When advancing this intermediate, the Boc group is typically removed to release the primary amine.

-

Reagent: 4M HCl in Dioxane or TFA/DCM.

-

Safety Warning: This step generates Isobutylene gas (flammable) and CO2 . Pressure buildup in sealed vessels is a risk. Vent reaction vessels properly.

Caption: Deprotection pathway showing gas evolution hazards during downstream processing.

References

-

ChemScene. (2024). Safety Data Sheet: Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate analogs. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 51776938 (Related Isomer). Retrieved from [7]

-

Sigma-Aldrich. (2024). Material Safety Data Sheet: tert-Butyl N-[trans-3-aminocyclopentyl]carbamate. Retrieved from

Sources

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate is a bifunctional molecule of increasing interest. Its unique architecture, featuring a carbamate-protected amine and a nitrile group on a cyclopentyl scaffold, offers a versatile platform for the synthesis of complex molecular entities. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amine, a crucial feature in multi-step synthetic campaigns.[1][2] The nitrile moiety, a versatile functional group, can be elaborated into a variety of nitrogen-containing heterocycles or serve as a key interaction point with biological targets. This guide provides an in-depth exploration of the commercial availability, synthesis, quality control, and potential applications of this important synthetic intermediate.

Commercial Availability and Supplier Specifications

A critical first step in any research or development program is the reliable procurement of starting materials. Several chemical suppliers offer trans-tert-butyl N-(3-cyanocyclopentyl)carbamate and its isomers. When sourcing this compound, it is essential to pay close attention to the specific stereochemistry and purity levels offered by each supplier.

Below is a comparative table of representative commercial suppliers for related cyclopentyl carbamate derivatives. Researchers should always request a certificate of analysis to confirm the identity and purity of the purchased material.

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemScene | Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate | 1932406-70-6 | ≥98% | Specific enantiomer offered.[3] |

| PharmaBlock | tert-butyl N-[trans-3-aminocyclopentyl]carbamate | 947732-58-3 | 97% | Amine precursor to the cyano-substituted compound.[4] |

| BLD Pharm | tert-Butyl trans-3-cyanocyclohexylcarbamate | 920966-19-4 | Not Specified | A cyclohexyl analog, indicating potential for related cyclopentyl structures.[5] |

| Synthonix | tert-butyl N-[trans-3-(hydroxymethyl)cyclopentyl]carbamate | 862700-39-8 | 97% | Hydroxymethyl analog, another potential precursor.[6] |

Synthesis and Chemical Properties

The synthesis of tert-butyl carbamates is a well-established transformation in organic chemistry, often involving the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[7] The synthesis of the target molecule, trans-tert-butyl N-(3-cyanocyclopentyl)carbamate, would logically proceed from the corresponding trans-3-aminocyclopentanecarbonitrile.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for trans-tert-butyl N-(3-cyanocyclopentyl)carbamate.

The choice of an aprotic solvent is crucial to prevent side reactions with the Boc anhydride. Purification is typically achieved through column chromatography to remove any unreacted starting materials and byproducts.

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is essential for its application in drug discovery, where impurities can lead to misleading biological data and regulatory hurdles. A suite of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like tert-butyl carbamates.[8][9] A reverse-phase C18 column is typically employed with a mobile phase consisting of a gradient of water and a polar organic solvent such as acetonitrile, often with an acid modifier like trifluoroacetic acid or formic acid.[8][9]

A General HPLC Protocol:

-

Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution. Prepare a series of calibration standards by serial dilution.[10]

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and the sample. Purity is determined by comparing the peak area of the analyte to the total peak area, and quantification can be achieved using the calibration curve.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. While many carbamates can be thermally labile, GC-MS can be suitable for assessing the presence of volatile starting materials or byproducts.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can also be used for quantitative analysis (qNMR).[8]

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum should be consistent with the expected structure of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

qNMR: By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the sample can be determined.[8]

The following diagram illustrates a typical quality control workflow for this compound:

Caption: A representative quality control workflow for the release of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a prevalent feature in many approved therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate.[1][11] The Boc-protected amine in trans-tert-butyl N-(3-cyanocyclopentyl)carbamate allows for its incorporation into complex molecules, with the protecting group being removed at a later synthetic stage to reveal a reactive primary or secondary amine.[2][7]

The cyanocyclopentyl moiety offers several strategic advantages in drug design:

-

Scaffold Rigidity: The cyclopentyl ring introduces a degree of conformational constraint, which can be beneficial for optimizing binding to a biological target.

-

Vectorial Diversity: The trans stereochemistry provides a defined spatial relationship between the protected amine and the nitrile group, allowing for precise positioning of these functionalities within a binding pocket.

-

Nitrile as a Pharmacophore: The nitrile group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. It can also serve as a precursor to other functional groups, such as tetrazoles, which are common in medicinal chemistry.

While specific applications of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate in publicly disclosed drug discovery programs are not extensively detailed, its structural motifs are present in a variety of biologically active compounds. The combination of a protected amine and a versatile nitrile on a conformationally restricted scaffold makes it a highly valuable building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for trans-tert-butyl N-(3-cyanocyclopentyl)carbamate was not found, general safety precautions for related carbamates and nitriles should be followed.[12]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][13] Some related compounds recommend refrigerated storage.[4]

-

Hazards: Related compounds are classified as skin and eye irritants and may cause respiratory irritation.[13][14]

Always consult the supplier-provided SDS for specific handling and safety information.

Conclusion

trans-tert-Butyl N-(3-cyanocyclopentyl)carbamate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its commercial availability, coupled with well-established methods for its synthesis and quality control, makes it an attractive starting material for medicinal chemists. The unique combination of a protected amine and a functionalizable nitrile on a rigid cyclopentyl scaffold provides a powerful tool for the design and synthesis of novel therapeutic agents. As with any chemical reagent, adherence to strict quality control and safety protocols is essential to ensure reliable and reproducible results in a research and development setting.

References

-

SIELC Technologies. tert-Butyl carbamate. [Link]

-

Alfa Aesar. Safety Data Sheet - tert-Butyl carbamate. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

Ghose, A. K., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 17(9), 10377-10416. [Link]

-

Turel, I. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 99-119. [Link]

-

Synthonix. tert-butyl N-[trans-3-(hydroxymethyl)cyclopentyl]carbamate. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-butyl N-[trans-3-aminocyclopentyl]carbamate | 947732-58-3 [sigmaaldrich.com]

- 5. 920966-19-4|tert-Butyl trans-3-cyanocyclohexylcarbamate|BLD Pharm [bldpharm.com]

- 6. Synthonix, Inc > Synthons > tert-butyl N-[trans-3-(hydroxymethyl)cyclopentyl]carbamate - [B25805] [synthonix.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.fi [fishersci.fi]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

Medicinal Chemistry Applications of 3-Substituted Cyclopentyl Amines: A Technical Guide to Pharmacophore Vectorization and Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, the spatial arrangement of pharmacophoric elements is as critical as their chemical identity. The cyclopentane ring has emerged as a privileged scaffold in medicinal chemistry, offering an optimal balance between conformational restriction and structural flexibility[1]. Specifically, 3-substituted cyclopentylamines provide a unique vectorization platform. Unlike rigid six-membered rings (e.g., piperidines or cyclohexanes) that strictly enforce axial or equatorial geometries, the cyclopentane core can adopt intermediate envelope or half-chair conformations. This allows for the precise, sub-angstrom tuning of substituent vectors, making 1,3-substituted cyclopentylamines highly effective at bridging complex binding pockets in G-protein coupled receptors (GPCRs), kinases, and dual-target inhibitors.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, stereochemical dependencies, and self-validating synthetic and pharmacological workflows essential for leveraging 3-substituted cyclopentylamines in modern drug discovery.

The Cyclopentylamine Pharmacophore: Conformational Dynamics

The fundamental advantage of the 3-substituted cyclopentylamine lies in its ability to project functional groups at an optimal distance (~4–5 Å) across a binding site. When designing small molecules, acyclic chains often suffer from massive entropic penalties upon target binding. Conversely, the 1,3-disubstitution on a cyclopentane ring pre-organizes the basic amine and the distal lipophilic or hydrogen-bonding group, minimizing the entropic cost of binding while maintaining enough flexibility to induce a perfect fit within the receptor[1].

This structural paradigm is highly stereosensitive. The spatial trajectory of the substituents is entirely dictated by the relative and absolute configuration (e.g., cis vs. trans, 1S,3R vs. 1R,3S). Consequently, stereocontrol is not merely a synthetic challenge; it is the fundamental determinant of biological efficacy.

Logical SAR workflow demonstrating stereochemical dependence in CCR2 antagonists.

Key Therapeutic Applications

Immunology: CCR2 Antagonists

Chemokine receptor 2 (CCR2) is a primary driver of monocyte chemotaxis and a major target for inflammatory and autoimmune diseases. The discovery of INCB3344, a potent and orally bioavailable CCR2 antagonist, underscored the necessity of the 3-substituted cyclopentylamine linker[2].

Structure-Activity Relationship (SAR) studies on phenyl piperidine derivatives revealed that replacing a flexible linker with a 1,3-substituted cyclopentylamine drastically enhanced potency[3]. The stereochemistry proved to be the critical variable: the (1S,3R)-configuration exhibited exponentially higher affinity for human CCR2 (hCCR2) than the (1R,3S)-configuration, which suffered from severe steric clashes within the allosteric binding pocket[2][3]. Trans-3-aminocyclopentane-carboxylic acids and their carboxamide derivatives have since become a staple in CCR2 antagonist design[4].

Table 1: Pharmacological Profile of Cyclopentylamine Linkers in CCR2 Antagonism

| Compound / Configuration | Target | Binding IC50 (nM) | Chemotaxis IC50 (nM) | Selectivity Profile |

|---|---|---|---|---|

| INCB3344 (1S,3R) | hCCR2 | 5.1 | 3.8 | High (over CCR1/CCR3) |

| INCB3344 (1S,3R) | mCCR2 | 9.5 | 7.8 | High |

| 1R,3S Analog | hCCR2 | >1000 | N/A | Poor Target Engagement |

| Compound 3g (1S,3R) | hCCR2 | Potent | Potent | High (over 5-HT) |

(Data synthesized from the discovery of INCB3344 and related phenyl piperidine derivatives[2][3])

Oncology: Kinase and Dual-Target Inhibitors

Beyond GPCRs, 3-substituted cyclopentylamines are utilized to navigate the hydrophobic chemical space of kinases and complex intracellular targets.

-

PDEδ/NAMPT Dual Inhibitors: In targeting KRAS-mutant pancreatic cancers, researchers utilized a cyclopentylamine linker to bridge a urea-based cap region and a terminal phenyl ring. This specific spacing was pivotal for dual-target engagement, yielding compounds with nanomolar inhibitory activity against both PDEδ and NAMPT[5].

-

Kinase Inhibitors (PreQ0 Derivatives): Chiral cyclopentane-1,2-diol and 1,2,3-triol derivatives of the nucleoside Q precursor (PreQ0) have been synthesized to exploit the 3-aminocyclopentane core, providing a novel three-dimensional character that meets the "2-0" rule of kinase-likeness[6].

Neuropharmacology: Glutamate Receptor Modulators

In the central nervous system, 1-aminocyclopentane-1,3,4-tricarboxylic acids (ACPTs) serve as rigidified analogues to discriminate between metabotropic glutamate receptor (mGluR) subtypes. The addition of carboxylic groups at the 3- and 4-positions of the cyclopentane ring creates specific vectors that map precisely to the mGluR orthosteric site[7].

Synthetic Methodologies: Achieving Stereocontrol

To achieve the highly active (1S,3R)-configuration required for targets like CCR2, a stereocontrolled synthetic approach is mandatory. The protocol below details the isolation of the trans-1,3-cyclopentylamine scaffold.

Step-by-step synthetic workflow for isolating active trans-3-aminocyclopentane derivatives.

Protocol 1: Stereoselective Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid

-

Causality: Direct alkylation of primary amines often leads to over-alkylation. Asymmetric reductive amination of a rigidified intermediate dictates facial selectivity, establishing the critical stereocenter at C1 while preventing secondary amine formation[4].

-

Step 1: Imine Formation. React 3-oxocyclopentanecarboxylic acid with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime. Reasoning: The oxime provides a stable, planar intermediate that can be stereoselectively reduced.

-

Step 2: Asymmetric Reduction. Subject the oxime to catalytic hydrogenation (H2, Pd/C) or reduction via sodium cyanoborohydride (NaBH3CN) using a chiral auxiliary. Reasoning: The chiral environment forces hydride delivery from the less sterically hindered face, enriching the trans-(1S,3R) diastereomer.

-

Step 3: Chiral Resolution. Perform chiral resolution using fractional crystallization with a chiral acid (e.g., L-tartaric acid) or preparative chiral HPLC. Reasoning: GPCR targets are highly stereosensitive; trace amounts of the (1R,3S) enantiomer can act as competitive antagonists or dilute functional efficacy[3].

-

Step 4: Deprotection & Coupling. Couple the isolated (1S,3R)-amine to the desired aryl pharmacophore using HATU and DIPEA. Reasoning: HATU facilitates rapid amide bond formation while minimizing epimerization at the adjacent stereocenters.

Pharmacological Profiling: Self-Validating Functional Assays

Binding affinity (IC50) confirms target engagement but fails to differentiate between agonists, partial agonists, and antagonists. To create a self-validating system, biochemical binding data must be coupled with a functional phenotypic endpoint.

Protocol 2: Self-Validating Chemotaxis Assay for CCR2 Antagonism

-

Causality: This assay measures the direct phenotypic endpoint (prevention of cellular migration), validating that the synthesized 3-substituted cyclopentylamine is a functional antagonist in a physiologically relevant environment[2].

-

Step 1: Cell Preparation. Culture THP-1 cells (a human monocytic cell line naturally expressing hCCR2). Starve cells in 0.1% BSA for 2 hours prior to the assay. Reasoning: Serum starvation reduces basal migration noise, significantly increasing the signal-to-background ratio.

-

Step 2: Compound Pre-incubation. Seed cells into the upper chamber of a 96-well transwell plate (5 µm pore size). Add the cyclopentylamine test compound at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C. Reasoning: Pre-incubation ensures the antagonist reaches equilibrium binding with CCR2 before the agonist challenge.

-

Step 3: Agonist Challenge. Add MCP-1 (CCL2), the endogenous CCR2 agonist, to the lower chamber at its EC80 concentration. Incubate for 2 hours at 37°C. Reasoning: The concentration gradient of MCP-1 drives chemotaxis; using the EC80 ensures the assay remains highly sensitive to competitive antagonism.

-

Step 4: Quantification. Remove the upper chamber. Lyse the cells that migrated to the lower chamber and quantify using a fluorescent DNA-binding dye (e.g., CyQuant). Reasoning: Fluorescent quantification provides a highly reproducible, objective, and high-throughput readout compared to manual cell counting, allowing for precise IC50 calculation.

Conclusion

The 3-substituted cyclopentylamine is far more than a simple linker; it is a dynamic, stereochemically rich pharmacophore that dictates the three-dimensional vectorization of drug molecules. Whether acting as the core of a CCR2 antagonist like INCB3344[2], bridging dual-target inhibitors in oncology[5], or mapping the active sites of glutamate receptors[7], mastering the synthesis and spatial orientation of this scaffold is a powerful tool in the modern medicinal chemist's arsenal.

References

- Source: acs.

- Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0)

- Source: researchgate.

- Source: researchgate.

- Source: researchgate.

- Source: acs.

- Source: nih.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to trans-tert-butyl N-(3-cyanocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carbamate group, a well-established pharmacophore and a stable protecting group for amines, and a nitrile moiety on a cyclopentyl scaffold.[1][2] The trans stereochemistry of the substituents on the cyclopentane ring provides a defined three-dimensional orientation, which is crucial for designing targeted therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, spectroscopic characterization, and potential applications in drug discovery and development.

The carbamate group is a key structural motif in numerous approved drugs, valued for its ability to act as a bioisostere for amide bonds, thereby enhancing metabolic stability.[1] The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[3] The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making this compound a valuable synthetic intermediate.

Chemical Properties and Structure

The chemical properties of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate are summarized in the table below. The structure contains a chiral center, and the trans configuration refers to the relative orientation of the carbamate and cyano groups on the cyclopentane ring. A specific stereoisomer, tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate, has the SMILES string CC(C)(C)OC(=O)N[C@@H]1CCC#N.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [4] |

| Molecular Weight | 210.27 g/mol | [4] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC#N (for the (1R, 3S) isomer) | [4] |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[5] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols | Inferred from similar compounds[5] |

Proposed Synthesis

A practical synthetic route to trans-tert-butyl N-(3-cyanocyclopentyl)carbamate can be envisioned starting from trans-3-aminocyclopentanecarbonitrile. The synthesis involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding method for the introduction of a Boc protecting group onto an amine.[3]

Caption: Proposed synthetic workflow for trans-tert-butyl N-(3-cyanocyclopentyl)carbamate.

Experimental Protocol

Objective: To synthesize trans-tert-butyl N-(3-cyanocyclopentyl)carbamate via Boc protection of trans-3-aminocyclopentanecarbonitrile.

Materials:

-

trans-3-Aminocyclopentanecarbonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of trans-3-aminocyclopentanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq).

-

Addition of Boc₂O: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure trans-tert-butyl N-(3-cyanocyclopentyl)carbamate.

Causality behind Experimental Choices:

-

The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of Boc₂O.

-

Triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction, driving the reaction to completion.

-

The dropwise addition of Boc₂O at a low temperature helps to control the exothermicity of the reaction.

-

The aqueous work-up is necessary to remove the triethylammonium salt and any remaining water-soluble impurities.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for trans-tert-butyl N-(3-cyanocyclopentyl)carbamate are not widely available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.[6]

¹H NMR:

-

A broad singlet around 4.5-5.5 ppm corresponding to the NH proton of the carbamate.

-

A multiplet for the CH proton attached to the nitrogen.

-

A multiplet for the CH proton attached to the cyano group.

-

A complex series of multiplets for the cyclopentyl ring protons.

-

A sharp singlet at approximately 1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group.

¹³C NMR:

-

A peak around 155 ppm for the carbonyl carbon of the carbamate.

-

A peak around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A peak around 120 ppm for the nitrile carbon.

-

Several peaks in the aliphatic region for the carbons of the cyclopentyl ring.

-

A peak at approximately 28 ppm for the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

-

A sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile.

-

A strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretch of the carbamate.

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 210.

-

A prominent peak at m/z = 154 corresponding to the loss of isobutylene [M - C₄H₈]⁺.

-

A base peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

Caption: Predicted key spectroscopic features for the target molecule.

Applications in Research and Drug Development

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.

-

Scaffold for Novel Therapeutics: The cyclopentane ring provides a rigid scaffold that can be further functionalized. The defined stereochemistry of the trans isomer is essential for designing molecules that can selectively bind to biological targets such as enzymes or receptors.

-

Intermediate for Amine and Carboxylic Acid Derivatives: The nitrile group can be readily converted to a primary amine via reduction or to a carboxylic acid via hydrolysis. This allows for the introduction of these key functional groups, which are prevalent in biologically active compounds. The Boc-protected amine on the other side of the ring allows for orthogonal chemical transformations.

-

Peptidomimetics: The carbamate linkage can act as a stable mimic of a peptide bond, making this class of compounds interesting for the development of peptidomimetics with improved pharmacokinetic properties.[1]

The presence of both a protected amine and a versatile nitrile group makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

trans-tert-butyl N-(3-cyanocyclopentyl)carbamate is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its well-defined stereochemistry and the presence of two key functional groups, a protected amine and a nitrile, allow for a wide range of chemical modifications. This guide has provided an overview of its chemical properties, a detailed proposed synthetic protocol, and its potential applications, offering a valuable resource for researchers and scientists in the field of drug development.

References

- Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development. Benchchem.

- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.

- 1932406-70-6 | Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate. ChemScene.

- tert-Butyl carbamate | C5H11NO2 | CID 77922. PubChem.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

- tert-butyl N-[3-(cyanomethyl)phenyl]carbamate | C13H16N2O2 | CID 67007994. PubChem.